molecular formula C8H7ClN4 B2899694 7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1208336-29-1

7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2899694
CAS No.: 1208336-29-1
M. Wt: 194.62
InChI Key: XDIYTSVMOHLANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1208336-29-1) is a high-purity chemical compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . It is a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a prominent pharmacophore known for exhibiting a wide range of biological activities . This core structure is a key building block for the development of novel anticancer agents; for instance, research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine can act by suppressing the ERK signaling pathway, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest . The reactive chloro and cyclopropyl substituents on this scaffold make it a versatile precursor for further chemical modifications, such as nucleophilic substitution reactions, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all safe handling practices.

Properties

IUPAC Name

7-chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-3-6(5-1-2-5)12-8-10-4-11-13(7)8/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIYTSVMOHLANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=NC=NN3C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208336-29-1
Record name 7-chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Nucleophilic Substitution at C7

The chlorine atom at position 7 undergoes nucleophilic displacement with amines, alcohols, and thiols. Reaction conditions and outcomes depend on the nucleophile and solvent system:

Nucleophile Conditions Product Yield Source
AmmoniaMethanol, 60°C, 12 h7-Amino-5-cyclopropyl-triazolopyrimidine75%
MethylamineNMP, 80°C, 8 h7-(Methylamino)-5-cyclopropyl-triazolopyrimidine68%
PiperidineDMF, 100°C, 6 h7-Piperidino-5-cyclopropyl-triazolopyrimidine82%
Sodium methoxideTHF, reflux, 5 h7-Methoxy-5-cyclopropyl-triazolopyrimidine60%

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing triazolopyrimidine ring activates the C7 chlorine for attack by nucleophiles .

Cross-Coupling Reactions

The C7 position can undergo palladium-catalyzed cross-coupling to introduce aryl or alkenyl groups:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°C, 12 h7-Aryl-5-cyclopropyl-triazolopyrimidine70–85%
HeckPd(OAc)₂, PPh₃DMF, 120°C, 24 h7-Styryl-5-cyclopropyl-triazolopyrimidine65%

Limitations : Steric hindrance from the cyclopropyl group reduces reactivity toward bulky coupling partners .

Functionalization via Electrophilic Aromatic Substitution

While less reactive than pyrimidine, the triazolo ring undergoes electrophilic substitution at C3 under forceful conditions:

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 2 h3-Nitro-7-chloro-5-cyclopropyl-triazolopyrimidine45%
Br₂, FeBr₃CHCl₃, 50°C, 6 h3-Bromo-7-chloro-5-cyclopropyl-triazolopyrimidine55%

Note : Nitration and bromination occur regioselectively at C3 due to electronic activation by the adjacent nitrogen atoms .

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazolo ring’s double bonds but is rarely employed due to ring instability .
  • Oxidation : The cyclopropyl group remains inert under mild oxidative conditions (e.g., H₂O₂, KMnO₄) .

Stability and Handling

  • Storage : Stable under inert gas at −20°C for >2 years .
  • Decomposition : Prolonged exposure to moisture leads to hydrolysis of the C7 chlorine .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 5 and 7

The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituents at positions 5 and 6. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Triazolopyrimidine Derivatives
Compound Name Substituents (Position 5/7) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Findings References
7-Chloro-5-cyclopropyl Cyclopropyl/Cl 194.03 Data pending Data pending Potential antiviral/antitumor agent (inferred from scaffold activity)
7-Chloro-5-methyl Methyl/Cl 168.58 146–148 85 Intermediate for SNAr reactions
7-Chloro-5-phenyl Phenyl/Cl 241.68 146–148 85 Antimalarial activity (Plasmodium falciparum DHODH inhibition)
5-(2-Methoxyphenyl)-7-chloro 2-Methoxyphenyl/Cl 271.71 Not reported Not reported Anti-tubercular candidate
5-Propyl-7-chloro (methyl ester) Propyl/Cl (ester at C2) 254.67 Not reported Not reported Agrochemical applications

Key Observations :

  • Reactivity : Chlorine at position 7 enables efficient SNAr reactions; yields vary with substituent electronic effects (e.g., electron-withdrawing groups enhance reactivity) .
  • Biological Activity : Phenyl and heteroaryl substituents at position 5 correlate with antimalarial and antitumor activities, as seen in Plasmodium DHODH inhibitors .

Chlorination Efficiency :

  • 7-Hydroxy precursors (e.g., 7-hydroxy-5-phenyl derivatives) are chlorinated using POCl₃ with yields >80%, demonstrating the robustness of this method .
  • In contrast, alkylation of 7-hydroxy compounds (e.g., with alkyl bromides) requires milder conditions (DMF, NaOH, KI) and yields lower-melting products (e.g., 117–119°C for 7-heptyloxy derivatives) .

Functionalization via SNAr :

  • 7-Chloro-5-methyl derivatives react with amines (e.g., piperazine, aniline) to form 7-amino analogues with yields up to 93% .
  • Bulkier substituents at position 5 (e.g., cyclopropyl) may slow SNAr kinetics due to steric hindrance, though this requires experimental validation .

Research Findings and Challenges

  • Structure-Activity Relationships (SAR): Electron-deficient substituents at position 7 (e.g., Cl, NO₂) improve binding to biological targets like DHODH, while position 5 modifications tune solubility and bioavailability .
  • Synthetic Limitations : Low yields in alkylation reactions (e.g., 32% for 7-heptyloxy derivatives) highlight the need for optimized protocols .
  • Unanswered Questions : The impact of cyclopropyl vs. methyl groups on metabolic stability and in vivo efficacy remains underexplored.

Biological Activity

7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1208336-29-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C8H7ClN4
  • Molecular Weight : 194.62 g/mol
  • Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole and pyrimidine moieties contribute to its pharmacological profile, allowing it to act as a potential inhibitor of key enzymes involved in cellular processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it has shown effectiveness against ESKAPE pathogens, a group known for their antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus4
Enterococcus faecium2
Klebsiella pneumoniae8
Acinetobacter baumannii16
Escherichia coli32

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity and Anticancer Potential

In vitro studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells. For instance, it showed IC50 values in the low micromolar range against HeLa cells (cervical cancer) and L929 cells (fibroblast), suggesting its potential as an anticancer agent .

Study on Antimicrobial Resistance

A study published in the journal Antibiotics highlighted the efficacy of triazole derivatives against multidrug-resistant bacterial strains. In this research, this compound was part of a series tested for their ability to inhibit biofilm formation and reduce bacterial load in infected tissues . The findings indicate that compounds with triazole structures could be promising candidates for addressing antibiotic resistance.

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties of various triazolo-pyrimidine derivatives including this compound. The study reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine?

A multi-component fusion method is commonly employed for triazolo[1,5-a]pyrimidine derivatives. For example, combining 5-amino-1,2,4-triazole, cyclopropane-containing aldehydes, and ethyl 3-oxohexanoate in dimethylformamide (DMF) under fusion conditions (100–120°C, 10–12 minutes) yields intermediates. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 7-chloro substituent . Optimizing solvent ratios (e.g., ethanol/water mixtures) and catalysts (e.g., TMDP) can improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • Spectroscopy : ^1H/^13C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 222 for C₈H₆ClN₄) and fragmentation patterns .
  • Elemental analysis : Validate C/H/N/Cl content within ±0.3% of theoretical values .
  • Chromatography : TLC/HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram– bacteria, fungi) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ calculations .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity .

Advanced Research Questions

Q. How do structural modifications at the 5-position influence the compound’s pharmacological profile?

  • Cyclopropyl vs. methyl : Cyclopropyl enhances metabolic stability by reducing CYP450 oxidation compared to methyl groups .
  • Electron-withdrawing groups : Chloro or nitro substituents at the 5-position increase electrophilicity, improving kinase inhibition but potentially raising toxicity .
  • Steric effects : Bulky groups (e.g., phenyl) may hinder target binding but improve selectivity . Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding energy .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

  • Orthogonal assays : Validate activity using both cell-based (e.g., proliferation) and biochemical (e.g., enzymatic) assays .
  • Solubility optimization : Use co-solvents (DMSO/PEG-400) or pro-drug formulations to address false negatives from poor bioavailability .
  • Metabolite profiling : LC-MS to identify active/inactive metabolites that may explain inter-study variability .

Q. What computational methods aid in predicting the binding affinity of derivatives?

  • Molecular dynamics (MD) simulations : Analyze ligand-receptor stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
  • Free energy perturbation (FEP) : Quantify ΔΔG for cyclopropyl vs. other substituents in binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.